2-(5-chlorothiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the thiophene ring: This step involves the coupling of a chlorothiophene derivative with the quinoline core, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of the carboxamide group: The final step involves the reaction of the quinoline derivative with a pyridine-2-amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromothiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- 2-(5-methylthiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- 2-(5-fluorothiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide
Uniqueness
2-(5-chlorothiophen-2-yl)-N-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H12ClN3OS |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H12ClN3OS/c20-17-9-8-16(25-17)15-11-13(12-5-1-2-6-14(12)22-15)19(24)23-18-7-3-4-10-21-18/h1-11H,(H,21,23,24) |
InChI Key |
ODTUVUICYOIYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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